molecular formula C9H15ClO2 B14442322 2-Propyloxane-4-carbonyl chloride CAS No. 77554-93-9

2-Propyloxane-4-carbonyl chloride

Katalognummer: B14442322
CAS-Nummer: 77554-93-9
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: DQOITCSFIMZDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyloxane-4-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of a carbonyl group (C=O) attached to a chlorine atom and a 2-propyloxane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Propyloxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-propyloxane-4-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by replacing the hydroxyl group with a chlorine atom .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propyloxane-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution reactions.

    2-Propyloxane-4-carboxylic Acid: Formed through hydrolysis.

    2-Propyloxane-4-alcohol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

2-Propyloxane-4-carbonyl chloride has several applications in scientific research:

Wirkmechanismus

The reactivity of 2-propyloxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group, facilitating various substitution reactions. The compound’s mechanism of action in biological systems may involve interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetyl Chloride (CH₃COCl): Another carbonyl chloride with similar reactivity but a simpler structure.

    Benzoyl Chloride (C₆H₅COCl): A more complex carbonyl chloride with an aromatic ring.

    Propionyl Chloride (C₂H₅COCl): Similar in structure but lacks the oxane ring.

Uniqueness

2-Propyloxane-4-carbonyl chloride is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity compared to simpler carbonyl chlorides. This structural feature can influence the compound’s behavior in synthetic and biological applications .

Eigenschaften

CAS-Nummer

77554-93-9

Molekularformel

C9H15ClO2

Molekulargewicht

190.67 g/mol

IUPAC-Name

2-propyloxane-4-carbonyl chloride

InChI

InChI=1S/C9H15ClO2/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3

InChI-Schlüssel

DQOITCSFIMZDKI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(CCO1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.